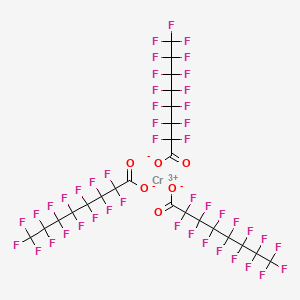

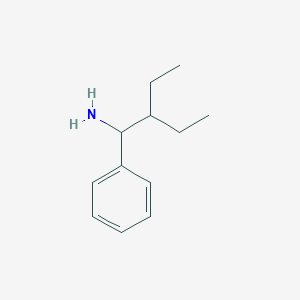

![molecular formula C17H26N2O2 B3371347 Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate CAS No. 679409-60-0](/img/structure/B3371347.png)

Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate

Übersicht

Beschreibung

“Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 679409-60-0 . It has a molecular weight of 290.41 . The IUPAC name for this compound is tert-butyl 4- (3-toluidino)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen

Precursor in Illicit Fentanyl Manufacture

“Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate” is one of the precursors used in the most common synthesis routes for illicit fentanyl manufacture . Fentanyl is a major contributing drug to the opioid crisis in North America .

Chemical Intermediate

This compound is an important intermediate in the synthesis of many biologically active compounds . For example, it is used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .

Research Chemical

As a research chemical, “Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate” is used in various scientific studies and experiments . It is often used in the development of new chemical entities and pharmaceuticals .

Linker in PROTAC Development

This compound is useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins within cells .

β-Secretase and Acetylcholinesterase Inhibitor

In vitro studies suggest that a compound similar to “Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate” can act as both a β-secretase and an acetylcholinesterase inhibitor . This could potentially prevent the aggregation of the amyloid beta peptide and the formation of fibrils, which are associated with Alzheimer’s disease .

Chemical Safety and Handling Research

Research is also conducted on the safe handling and storage of this compound . This includes understanding its physical and chemical properties, as well as its potential hazards .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety to the ligand that binds the target protein . The 3D orientation of the degrader and the formation of the ternary complex can be influenced by the rigidity incorporated into the linker region . This interaction leads to the ubiquitination and subsequent degradation of the target protein.

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSZFTDDJZNGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

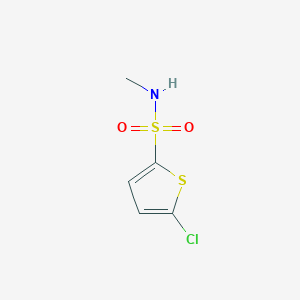

![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)

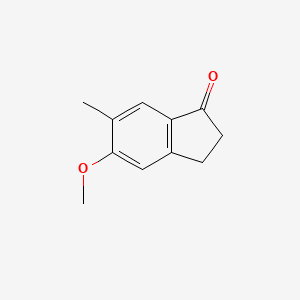

![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B3371280.png)

![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)

![2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3371303.png)

![[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3-hydroxy-4,5-dimethoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B3371331.png)

![Acetonitrile, [(3-phenyl-2-propenyl)oxy]-](/img/structure/B3371356.png)